molecular formula C9H13N3O3 B13473362 2-(Diethylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

2-(Diethylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B13473362
M. Wt: 211.22 g/mol
InChI Key: VSRPAKPSZFUDNH-UHFFFAOYSA-N
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Description

2-(Diethylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a chemical compound with a complex structure that includes a diethylamino group, a pyrimidine ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of diethylamine with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(Diethylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The diethylamino group can interact with enzymes or receptors, modulating their activity. The pyrimidine ring structure allows for binding to nucleic acids, potentially affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-(Diethylamino)ethanol: Used as a precursor in the synthesis of various pharmaceuticals.

    2-(Diethylamino)ethyl methacrylate: Utilized in polymer chemistry for the production of pH-responsive materials.

    Hexanoic acid 2-(diethylamino)ethyl ester: A plant growth regulator with applications in agriculture.

Uniqueness

2-(Diethylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

2-(diethylamino)-6-oxo-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H13N3O3/c1-3-12(4-2)9-10-5-6(8(14)15)7(13)11-9/h5H,3-4H2,1-2H3,(H,14,15)(H,10,11,13)

InChI Key

VSRPAKPSZFUDNH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=C(C(=O)N1)C(=O)O

Origin of Product

United States

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